molecular formula C15H23N3O3 B13957979 tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13957979
M. Wt: 293.36 g/mol
InChI Key: XVQCPNYVMHAVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal and organic chemistry. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical research. Its structure features a pyrrolidine core, a 4,6-dimethylpyrimidin-2-yloxy substituent, and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate for drug discovery programs . The core pyrrolidine scaffold is a common feature in molecules designed to interact with biological targets. The pyrimidine ring can engage with nucleic acids or proteins, potentially leading to enzyme inhibition or modulation of receptor activity . Structurally related compounds featuring a pyrrolidine ring linked to a nitrogen-containing heterocycle, such as a pyrimidine, have demonstrated potent biological activity. For instance, similar molecules have been developed as inhibitors of key biological targets like phosphatidylinositol 3-kinase delta (PI3Kδ) and the retinoid X receptor alpha (RXRα), showing promise in areas such as oncology . The (R)-enantiomer of this compound is identified with CAS Number 1261234-28-9 and a molecular weight of 293.36 g/mol . Key Specifications: * (R-enantiomer): 1261234-28-9 * Molecular Formula: C 15 H 23 N 3 O 3 * Molecular Weight: 293.36 g/mol * Storage: Recommended to be stored sealed in a dry environment Note: This product is provided strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H23N3O3/c1-10-8-11(2)17-13(16-10)20-12-6-7-18(9-12)14(19)21-15(3,4)5/h8,12H,6-7,9H2,1-5H3

InChI Key

XVQCPNYVMHAVEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride .

Chemical Reactions Analysis

tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl moiety can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

A. Pyrrolidine vs. Piperidine Analogs
  • tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1261232-32-9) :
    • Replaces the pyrrolidine ring with a piperidine ring (6-membered), increasing ring size and conformational flexibility.
    • Molecular weight: 309.39 g/mol (C₁₆H₂₅N₃O₃).
    • Impact: Larger ring size may alter binding interactions in biological systems.
B. Pyrimidine vs. Pyridine Derivatives
  • tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-10-3) : Pyridine core with bromo and iodo substituents. Molecular weight: 483.14 g/mol (C₁₄H₁₉BrIN₃O₃).

Substituent Variations on the Heterocyclic Ring

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties
tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate 4,6-dimethylpyrimidine 1264038-39-2 293.36 Enhanced electron-donating effects; moderate lipophilicity
tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate 4-methylpyrimidine 1420904-04-6 279.34 Reduced steric hindrance vs. 4,6-dimethyl
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodo, pyrrolidinyl-pyridine 1228665-81-3 473.35 High molecular weight; potential for halogen bonding
tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate Chloro-hydroxyphenyl, isoquinoline Not provided ~425 (estimated) Extended aromatic system; polar hydroxyl group

Stereochemical Considerations

  • The (S)-enantiomer (CAS 1264038-39-2) may exhibit distinct biological activity compared to the racemic mixture or (R)-form, underscoring the importance of enantiomeric purity in drug development.

Biological Activity

tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 252.32 g/mol
  • CAS Number : 2034618-17-0

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function through:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, which prevents substrate binding and catalytic activity.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways crucial for various physiological processes.

Antiviral Activity

Research has indicated that compounds with a similar pyrimidine structure exhibit promising antiviral properties. For instance, studies have shown that modifications in the pyrimidine ring can enhance the antiviral efficacy against viruses such as HIV and the tobacco mosaic virus (TMV) .

Anti-inflammatory Effects

Compounds related to this structure have demonstrated anti-inflammatory activities. For example, certain derivatives were evaluated for their ability to inhibit prostaglandin and leukotriene synthesis, showing potential as anti-inflammatory agents with reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Antiviral Efficacy

A study published in MDPI highlighted that modifications in the pyrimidine ring significantly improved the antiviral activity against TMV, with some derivatives showing effective concentrations (EC50) lower than 100 μg/mL . This suggests that this compound could potentially be optimized for enhanced antiviral activity.

Study 2: Anti-inflammatory Activity

In another study focusing on related compounds, researchers synthesized a series of pyrrolidinones that exhibited dual inhibitory effects on inflammatory mediators. Some compounds showed comparable anti-inflammatory potency to indomethacin while minimizing gastrointestinal side effects . This indicates that tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine derivatives could be explored for similar therapeutic benefits.

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntiviralPyrimidine derivativesEC50 < 100 μg/mL against TMV
Anti-inflammatoryPyrrolidinonesDual inhibition of prostaglandins
Enzyme InhibitionPyrimidine-based compoundsInhibition of specific enzymes

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